

SK-575: A Technical Whitepaper on a Potent PARP1-Targeting PROTAC

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Compound of Interest

Compound Name: SK-575

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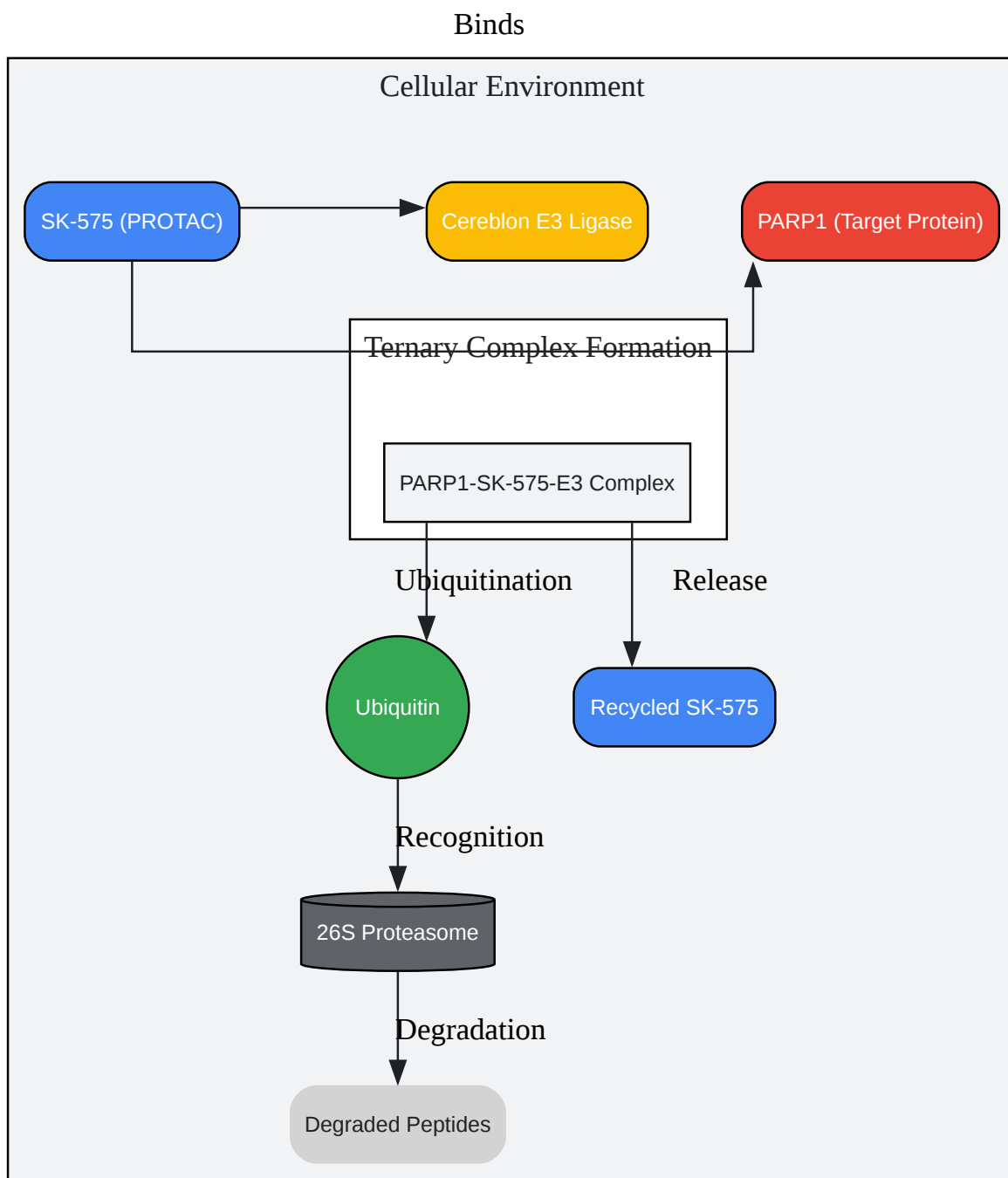
This document provides a comprehensive technical overview of **SK-575**, a novel and potent proteolysis targeting chimera (PROTAC) designed for the targeted degradation of Poly(ADP-ribose) polymerase-1 (PARP1). **SK-575** represents a significant advancement in the field of targeted protein degradation, demonstrating high efficacy in preclinical models of cancer. This guide will delve into its mechanism of action, key quantitative data, and the experimental methodologies employed in its characterization.

Core Concept: Targeted Protein Degradation with SK-575

SK-575 is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate PARP1.^[1] It achieves this by simultaneously binding to PARP1 and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent degradation of PARP1 by the proteasome.^[1]

The design of **SK-575** incorporates a ligand based on the PARP1 inhibitor olaparib, which provides specificity for the target protein.^[2] This is connected via a chemical linker to a ligand for the Cereblon/Cullin 4A (CRBN/CUL4A) E3 ubiquitin ligase complex.^[2] This dual-binding capability is the cornerstone of its function as a potent PARP1 degrader.^[2]

Below is a diagram illustrating the general mechanism of action for a PROTAC like **SK-575**.



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Caption: General mechanism of action for the **SK-575** PROTAC.

Quantitative Data Summary

SK-575 has demonstrated potent activity across various cancer cell lines, particularly those with BRCA1/2 mutations.[3][4][5] The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Degradation Potency (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of **SK-575** required to degrade 50% of the target protein (PARP1) after a 24-hour treatment period.[2]

Cell Line	DC50 (nM)	Maximum Degradation (Dmax)	Reference
MDA-MB-436	1.26	>99% at 10 nM	[2][5]
SW620	0.509	>99% at 10 nM	[2][5]
Capan-1	6.72	~99% at 100 nM	[2][5]

Table 2: In Vitro Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) indicates the concentration of **SK-575** needed to inhibit the growth of cancer cells by 50%.

Cell Line	IC50 (nM)	Mutation Status	Reference
MDA-MB-436	19 ± 6	BRCA1 mutant	[5]
Capan-1	56 ± 12	BRCA2 mutant	[5]

Table 3: In Vivo Efficacy

SK-575 has shown significant tumor growth inhibition in mouse xenograft models.

Xenograft Model	Dosage and Administration	Outcome	Reference
Capan-1 (BRCA2-mutated)	25 and 50 mg/kg, IP, once daily for 5 days	Significant tumor growth inhibition	[5]
SW620	25 mg/kg, IP, single dose	Effective PARP1 degradation in tumor tissue for >24 hours	[5]

Key Experimental Protocols

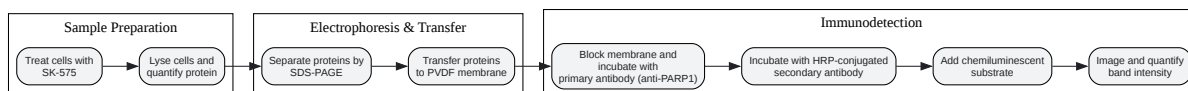
The following sections outline the methodologies used to characterize **SK-575**.

Cell Culture and Proliferation Assays

- **Cell Lines:** Human cancer cell lines such as MDA-MB-436 (breast cancer, BRCA1 mutant), Capan-1 (pancreatic cancer, BRCA2 mutant), and SW620 (colorectal adenocarcinoma) were utilized.[2][5]
- **Culture Conditions:** Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO₂).
- **Proliferation Assay:** To determine the IC₅₀ values, cells were seeded in 96-well plates and treated with varying concentrations of **SK-575** for a specified period. Cell viability was typically assessed using a CellTiter-Glo® luminescent cell viability assay or similar methods that measure ATP levels as an indicator of metabolically active cells.

Western Blotting for PARP1 Degradation

This technique was employed to quantify the extent of PARP1 degradation induced by **SK-575**.



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Caption: Workflow for Western Blotting to assess PARP1 degradation.

- Protocol:
 - Cells were treated with various concentrations of **SK-575** for 24 hours.[2]
 - Following treatment, cells were harvested and lysed to extract total protein.
 - Protein concentrations were normalized to ensure equal loading.
 - Proteins were separated by size using SDS-PAGE and then transferred to a PVDF membrane.
 - The membrane was blocked and then incubated with a primary antibody specific for PARP1. A loading control antibody (e.g., anti-GAPDH or anti- β -actin) was also used to ensure equal protein loading across lanes.
 - A secondary antibody conjugated to horseradish peroxidase (HRP) was used for detection.
 - The signal was visualized using a chemiluminescent substrate, and band intensities were quantified to determine the percentage of remaining PARP1 relative to the vehicle-treated control. The DC50 and Dmax values were calculated from these quantifications.[2]

In Vivo Xenograft Studies

Animal models were used to evaluate the anti-tumor efficacy and pharmacokinetic properties of **SK-575**.

- Animal Model: Immunocompromised mice (e.g., nude mice) were used.
- Tumor Implantation: Human cancer cells (e.g., Capan-1 or SW620) were subcutaneously injected into the flanks of the mice.[5]
- Treatment: Once tumors reached a specified volume, mice were randomized into treatment and control groups. **SK-575** was administered via intraperitoneal (IP) injection at specified doses and schedules.[5]
- Efficacy Assessment: Tumor volume and body weight were measured regularly throughout the study. Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
- Pharmacodynamic Assessment: For pharmacodynamic studies, tumors were excised at various time points after a single dose of **SK-575** to assess the level of PARP1 degradation in the tumor tissue via Western blotting.[5]

Conclusion

SK-575 is a highly potent and specific PARP1-degrading PROTAC that demonstrates significant anti-cancer activity in preclinical models, particularly in cancers with deficiencies in DNA damage repair pathways (e.g., BRCA1/2 mutations).[3][4] Its ability to induce rapid and profound degradation of PARP1 at picomolar to low nanomolar concentrations highlights the potential of the PROTAC modality to overcome limitations of traditional small molecule inhibitors.[2] The data presented herein supports further investigation of **SK-575** as a promising therapeutic agent for the treatment of various cancers.

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